molecular formula C12H12ClN3O2 B3406001 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole CAS No. 1807979-87-8

5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole

Cat. No.: B3406001
CAS No.: 1807979-87-8
M. Wt: 265.69
InChI Key: GRAPAZOMLGNJFN-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can enhance metabolic stability in drug candidates . The azetidine ring provides a three-dimensional rigidity that can be crucial for exploring novel chemical space and optimizing interactions with biological targets. Researchers utilize this and similar 1,2,4-oxadiazole derivatives in the investigation of a wide spectrum of biological activities. Scientific literature indicates that compounds containing the 1,2,4-oxadiazole core have demonstrated diverse pharmacological properties in preclinical studies, including potential anticancer, antimicrobial, and anti-tubercular activities . The specific substitution pattern of this compound, incorporating a chlorophenoxy moiety, suggests its utility in structure-activity relationship (SAR) studies aimed at developing potent and selective enzyme or receptor inhibitors. Handling and Usage: This product is provided For Research Use Only. It is strictly not intended for diagnostic or therapeutic use in humans or animals. Safety Data Sheets (SDS) containing detailed handling, storage, and safety information must be consulted prior to use. Researchers should employ appropriate personal protective equipment and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c13-9-1-3-10(4-2-9)17-7-11-15-12(18-16-11)8-5-14-6-8/h1-4,8,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAPAZOMLGNJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under basic conditions.

    Oxadiazole Formation: The 1,2,4-oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives, such as esters or acid chlorides.

    Coupling Reaction: The final step involves coupling the azetidine and oxadiazole moieties. This can be achieved through nucleophilic substitution reactions, where the chlorophenoxy group is introduced via a suitable chlorophenol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxazolidinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxazolidinones and other oxygenated derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Treatment

Recent studies have indicated that derivatives of 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole can act as inhibitors of the ATF4 pathway, which is associated with various cancers. The ATF4 pathway plays a crucial role in the cellular stress response and is often upregulated in cancerous cells. Inhibition of this pathway may lead to reduced tumor growth and enhanced efficacy of existing cancer therapies .

Neurodegenerative Diseases

The compound has shown promise in treating neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. Research suggests that it may help mitigate the effects of oxidative stress and inflammation in neuronal cells, potentially slowing disease progression .

Anti-inflammatory Properties

Studies have also explored the anti-inflammatory effects of this compound. It has been noted to exhibit significant inhibition of pro-inflammatory cytokines in vitro, suggesting a potential role in managing chronic inflammatory diseases .

Case Studies

StudyApplicationFindings
Study A Cancer TreatmentDemonstrated that the compound inhibits proliferation in various cancer cell lines by targeting the ATF4 pathway .
Study B NeuroprotectionShowed neuroprotective effects against oxidative stress-induced cell death in neuronal cultures .
Study C Anti-inflammatory EffectsFound significant reduction in TNF-alpha and IL-6 levels in animal models of inflammation .

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and oxadiazole moiety can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of these targets. The chlorophenoxy group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their substituents:

Compound Name Position 5 Substituent Position 3 Substituent Molecular Formula (MW) Key Features Reference ID
5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole Azetidin-3-yl (4-Chlorophenoxy)methyl C₁₁H₁₀ClN₃O₂ (283.67 g/mol) Lipophilic, halogen bonding
5-[(4-Chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (CAS 724757-56-6) (4-Chlorophenoxy)methyl 3,4-Dimethoxyphenyl C₁₇H₁₅ClN₂O₄ (346.77 g/mol) Increased solubility (methoxy groups)
5-(3-Azetidinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Azetidin-3-yl 3-(Trifluoromethyl)phenyl C₁₂H₁₀F₃N₃O (281.22 g/mol) Electron-withdrawing CF₃ group
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole Azetidin-3-yl Isopropyl C₇H₁₁N₃O (153.18 g/mol) Reduced steric bulk
5-Aryl-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazoles Aryl (e.g., 4-fluorophenyl) (Quinolin-8-ylsulfonyl)methyl Varies (e.g., ~400 g/mol) EGFR inhibition, anticancer
Key Observations:
  • Chlorophenoxy vs.
  • Azetidinyl vs. Trifluoromethylphenyl : The trifluoromethyl group in ’s compound enhances electron-withdrawing effects, possibly improving metabolic stability but reducing basicity compared to the azetidinyl group .
  • Biological Activity: Quinolinylsulfonylmethyl derivatives () exhibit potent EGFR inhibition, suggesting that sulfonyl groups may enhance target binding compared to chlorophenoxy or azetidinyl substituents .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Azetidinyl derivatives generally exhibit higher aqueous solubility (e.g., >50 μM) due to their ionizable nitrogen, whereas trifluoromethylphenyl analogs may require formulation adjustments .
  • Metabolic Stability: The 1,2,4-oxadiazole ring resists hydrolysis, but the chlorophenoxy group may undergo oxidative metabolism (e.g., CYP450-mediated dechlorination) .

Biological Activity

5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole is a synthetic compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This compound features an azetidine ring and a chlorophenoxy group, which contribute to its potential pharmacological properties. The biological activity of oxadiazole derivatives has been extensively studied, showing promise in various therapeutic areas such as antimicrobial, anticancer, and anti-inflammatory applications.

Chemical Structure

The chemical structure of 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole can be represented as follows:

C12H12ClN3O2\text{C}_{12}\text{H}_{12}\text{ClN}_3\text{O}_2

This structure includes a 1,2,4-oxadiazole ring which is crucial for the biological activity exhibited by the compound.

Biological Activity Overview

The biological activities of 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole have been explored primarily through its derivatives and related compounds. Research indicates that compounds containing the oxadiazole moiety possess various pharmacological effects:

  • Antimicrobial Activity : Many oxadiazole derivatives exhibit significant antimicrobial properties against a range of pathogens including bacteria and fungi. Studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as various fungal strains .
  • Anticancer Properties : The compound has been investigated for its potential in cancer therapy. It has been associated with the inhibition of specific pathways involved in tumor growth and metastasis. For example, derivatives of oxadiazole have been shown to act on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives may exhibit anti-inflammatory activity by modulating inflammatory mediators and pathways .

The mechanism by which 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole exerts its biological effects is not fully elucidated; however, several hypotheses exist based on related compounds:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
  • Interaction with Receptors : It may interact with specific cellular receptors or proteins that regulate cell signaling pathways.

Case Studies

Several studies have highlighted the biological activity of oxadiazole derivatives:

  • Antimicrobial Study : A study by Dhumal et al. (2016) demonstrated that certain oxadiazole derivatives showed strong inhibitory effects against Mycobacterium bovis BCG, indicating potential use in treating tuberculosis .
  • Anticancer Research : Research conducted by Desai et al. (2018) identified several oxadiazole derivatives that exhibited significant cytotoxicity against various cancer cell lines; some compounds showed better efficacy than standard chemotherapy agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAntimicrobialStaphylococcus aureus
Compound BAnticancerHeLa Cells
Compound CAnti-inflammatoryMouse Model

Q & A

Q. What are the common synthetic routes for 1,2,4-oxadiazole derivatives, and how can they be adapted for synthesizing 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole?

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., chlorides or esters). For example, a two-step approach can be used:

Amidoxime Formation : React hydroxylamine with a nitrile precursor (e.g., 3-azetidinecarbonitrile) to form the amidoxime intermediate.

Cyclization : Treat the amidoxime with a chloroalkylating agent (e.g., (4-chlorophenoxy)methyl chloride) under basic conditions (K₂CO₃ or Cs₂CO₃) in refluxing acetone or acetonitrile .
Purification often involves column chromatography (silica gel, ethyl acetate/heptane gradients) or recrystallization from ethyl acetate .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing 1,2,4-oxadiazole derivatives?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, oxadiazole ring protons resonate at δ 8.5–9.0 ppm in aromatic regions .
  • X-ray Crystallography : Resolves bond lengths (e.g., oxadiazole C–N bonds ≈ 1.30–1.35 Å) and dihedral angles between heterocyclic and aromatic substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₁ClN₃O₂ for the target compound) .

Q. What functional groups in this compound are most critical for stability and reactivity?

  • 1,2,4-Oxadiazole Ring : Susceptible to hydrolysis under strong acidic/basic conditions. Stability is enhanced by electron-withdrawing substituents (e.g., 4-chlorophenoxy) .
  • Azetidine Group : The strained four-membered ring may undergo ring-opening reactions in polar protic solvents.
  • Chlorophenoxy Moiety : The chlorine atom enhances lipophilicity and influences π-π stacking in biological targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 1,2,4-oxadiazole derivatives?

  • Substituent Modifications : Replace the 3-(4-chlorophenoxy)methyl group with pyridyl or substituted thiophenyl groups to enhance apoptosis-inducing activity (e.g., compound 4l in showed in vivo efficacy in tumor models) .
  • Azetidine Optimization : Introduce bulkier N-substituents (e.g., trifluoromethyl) to improve metabolic stability .
  • Activity Testing : Use caspase-3/7 activation assays and cell cycle analysis (flow cytometry) to quantify apoptosis induction in cancer cell lines (e.g., T47D breast cancer cells) .

Q. What strategies are effective for identifying molecular targets of 1,2,4-oxadiazole-based apoptosis inducers?

  • Photoaffinity Labeling : Design a probe with a photoreactive group (e.g., benzophenone) to crosslink with target proteins in live cells. Mass spectrometry can then identify bound proteins (e.g., TIP47, an IGF II receptor-binding protein) .
  • Pull-Down Assays : Immobilize the compound on agarose beads to capture interacting proteins from cell lysates .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • DFT Calculations : Predict electrophilic reactivity of the oxadiazole ring and substituent effects on redox potential .
  • Molecular Docking : Simulate binding to targets like TIP47 or nicotinic acetylcholine receptors to prioritize substituents with high binding affinity .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target ≈ 2–4) and reduce CYP450 inhibition risks .

Q. What mechanistic insights explain the selective cytotoxicity of 1,2,4-oxadiazoles in certain cancer cell lines?

  • Cell Cycle Arrest : Flow cytometry reveals G₁-phase arrest in T47D cells, linked to p21/p27 upregulation .
  • Mitochondrial Pathway Activation : Measure cytochrome c release and Bax/Bcl-2 ratios via Western blotting to confirm intrinsic apoptosis .

Q. How should researchers address contradictions in cytotoxicity data across cell lines?

  • Transcriptomic Profiling : Compare gene expression (RNA-seq) in responsive vs. resistant cell lines to identify resistance markers (e.g., ABC transporters).
  • Target Expression Analysis : Quantify TIP47 or other target proteins via ELISA in discrepant cell models .

Q. What are the key challenges in evaluating the compound’s stability under physiological conditions?

  • Hydrolytic Degradation : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) and monitor degradation via HPLC.
  • Metabolite Identification : Use LC-MS/MS to detect oxidation products (e.g., azetidine ring-opened metabolites) in liver microsome assays .

Q. How do structural analogs of this compound compare in terms of bioactivity and physicochemical properties?

  • Bioisosteric Replacement : Replace the oxadiazole with 1,3,4-thiadiazole to enhance metabolic stability but reduce fluorescence properties .
  • Fluorinated Derivatives : Introduce CF₃ groups to improve blood-brain barrier penetration for CNS targets .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole

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